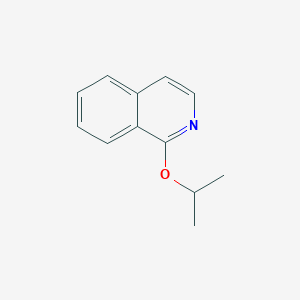

Isopropoxy isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-propan-2-yloxyisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-9(2)14-12-11-6-4-3-5-10(11)7-8-13-12/h3-9H,1-2H3 |

InChI Key |

BLFNTVSSIXAKLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Isopropoxy Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the initial structural assessment of isopropoxy isoquinoline (B145761).

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For an isopropoxy isoquinoline, characteristic signals would include those from the aromatic protons of the isoquinoline ring system, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the position of the isopropoxy substituent and any other functional groups present. The methine proton of the isopropoxy group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for isopropoxy isoquinoline would show distinct signals for each carbon in the isoquinoline core, as well as for the methine and methyl carbons of the isopropoxy group. The chemical shifts of the aromatic carbons provide insight into the substitution pattern on the isoquinoline ring.

Table 1: Representative ¹H NMR Data for a Substituted Isopropoxy Isoquinoline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 8.10 | d | 8.5 |

| Aromatic-H | 7.85 | d | 8.5 |

| Aromatic-H | 7.60 | t | 7.5 |

| Aromatic-H | 7.45 | t | 7.5 |

| O-CH(CH₃)₂ | 4.80 | sept | 6.0 |

| O-CH(CH ₃)₂ | 1.40 | d | 6.0 |

Table 2: Representative ¹³C NMR Data for a Substituted Isopropoxy Isoquinoline Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N | 160.5 |

| Aromatic C-O | 155.0 |

| Aromatic CH | 130.0 |

| Aromatic CH | 128.5 |

| Aromatic CH | 125.0 |

| Aromatic CH | 120.0 |

| Quaternary C | 135.0 |

| Quaternary C | 127.0 |

| O-C H(CH₃)₂ | 71.0 |

| O-CH(C H₃)₂ | 22.0 |

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning the signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. In the COSY spectrum of isopropoxy isoquinoline, cross-peaks would be observed between adjacent aromatic protons, confirming their positions relative to one another. A key correlation would also be seen between the methine proton and the methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the methine and methyl proton signals of the isopropoxy group would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. HMBC is critical for establishing the connectivity between different parts of the molecule. For example, correlations between the methine proton of the isopropoxy group and the carbon atom of the isoquinoline ring to which it is attached would definitively confirm the position of the isopropoxy substituent. Correlations between aromatic protons and neighboring quaternary carbons would help in assigning these otherwise unobservable carbons in the ¹³C spectrum.

In cases where isopropoxy isoquinoline is part of a larger, chiral molecule, leading to the formation of diastereomers, ¹³C NMR can be a powerful tool for their distinction. Diastereomers are stereoisomers that are not mirror images of each other and, as such, have different physical and spectroscopic properties. The distinct spatial arrangement of atoms in diastereomers leads to different chemical environments for the carbon atoms, resulting in unique sets of ¹³C NMR chemical shifts. Even subtle differences in the steric environment around a carbon atom can cause a measurable change in its chemical shift, allowing for the identification and quantification of each diastereomer in a mixture.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For isopropoxy isoquinoline, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 3: Representative HRMS Data for an Isopropoxy Isoquinoline

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| [M+H]⁺ | 188.1070 | 188.1068 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of isopropoxy isoquinoline would be characteristic of its structure. Common fragmentation pathways for isoquinoline derivatives often involve cleavages of the substituents and fragmentation of the heterocyclic ring system. For an isopropoxy isoquinoline, a prominent fragmentation would be the loss of the isopropyl group or propene from the molecular ion.

Table 4: Representative MS/MS Fragmentation Data for an Isopropoxy Isoquinoline Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 188.1 | 146.1 | C₃H₆ | Hydroxyisoquinoline cation |

| 188.1 | 118.1 | C₃H₇O | Isoquinoline ring fragment |

| 146.1 | 118.1 | CO | Pyridinium fragment |

By systematically analyzing the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy. The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of the chemical structure of isopropoxy isoquinoline.

Dissociative Photoionization Studies for Gas-Phase Ion Chemistry

Dissociative photoionization is a powerful mass spectrometric technique used to study the fragmentation pathways of molecules in the gas phase upon ionization. For isoquinoline derivatives, including those with alkoxy substituents like an isopropoxy group, these studies reveal characteristic fragmentation patterns that are crucial for structural elucidation.

When subjected to collision-induced dissociation (CID), protonated isoquinoline derivatives undergo specific fragmentation. For an isopropoxy-substituted isoquinoline, a key fragmentation pathway would involve the isopropoxy group itself. A notable fragmentation observed in related structures, such as N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine, is the loss of propylene (B89431) (C₃H₆), which corresponds to a mass loss of 42 u. acs.org This occurs via a McLafferty-type rearrangement or a related mechanism where the side chain is cleaved.

Another expected fragmentation pathway involves the isoquinoline core. The study of various isoquinoline alkaloids has shown characteristic losses related to substituents on the ring. researchgate.net For instance, molecules with methoxy (B1213986) groups exhibit losses of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O). researchgate.net By analogy, an isopropoxy group might lead to the loss of an isopropyl radical or acetone (B3395972) following rearrangement.

Table 1: Predicted Major Fragmentation Pathways for Protonated Isopropoxy Isoquinoline

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Mechanism |

| [M+H]⁺ | [M+H - 42]⁺ | Propylene (C₃H₆) | Cleavage of the isopropoxy group |

| [M+H]⁺ | [M+H - 43]⁺ | Isopropyl radical (•C₃H₇) | Homolytic cleavage of the C-O bond |

| [M+H]⁺ | [M+H - 18]⁺ | Water (H₂O) | Rearrangement and elimination (if H available) |

| [M+H]⁺ | [M+H - 28]⁺ | Ethylene (C₂H₄) | Fragmentation of the isoquinoline ring |

Isotope Labeling Studies for Mechanistic Insights in Fragmentation

Isotope labeling is a sophisticated technique used to trace the pathways of atoms and functional groups during chemical reactions, including fragmentation processes in mass spectrometry. By selectively replacing an atom with its heavier isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the origin of atoms in the resulting fragment ions. This provides unambiguous evidence for proposed fragmentation mechanisms.

For isopropoxy isoquinoline, specific isotope labeling studies would be invaluable for confirming the mechanisms of dissociation. For example, to verify the loss of propylene from the isopropoxy group, one could synthesize a derivative labeled with deuterium (B1214612) on the isopropyl moiety.

Deuterium Labeling of the Isopropyl Group: If the propylene loss involves a hydrogen transfer from the methyl groups of the isopropyl moiety, labeling these positions with deuterium would result in the loss of deuterated propylene. The mass of the neutral loss would shift accordingly, confirming the specific atoms involved in the rearrangement.

¹³C Labeling: To confirm which carbon atoms are expelled during ring fragmentation, specific positions on the isoquinoline nucleus could be labeled with ¹³C.

While specific isotope labeling studies on isopropoxy isoquinoline are not widely available in published literature, this methodology remains a fundamental tool for gaining deep mechanistic insights into the gas-phase ion chemistry of organic molecules. The principles derived from studies on other substituted aromatic systems confirm its utility in differentiating between competing fragmentation pathways that would otherwise be indistinguishable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and how it packs within a crystal lattice.

For isoquinoline derivatives, X-ray diffraction studies have revealed key structural features. For example, the analysis of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline provided exact bond lengths and angles for the entire molecule, confirming its stereochemistry and conformation. nih.govresearchgate.net

In a hypothetical crystal structure of isopropoxy isoquinoline, the isoquinoline ring system would be essentially planar, as is characteristic of aromatic systems. The isopropoxy group, being somewhat flexible, would adopt a conformation that minimizes steric hindrance with the adjacent parts of the molecule. The orientation of the isopropyl group relative to the isoquinoline ring would be a key conformational parameter.

The packing of molecules in the crystal lattice would be governed by a network of non-covalent interactions. Based on the structure of related alkoxy-substituted isoquinolines, one can predict the following interactions: nih.gov

π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

C-H···N Interactions: Hydrogen atoms from the aromatic rings or the isopropoxy group of one molecule could form weak hydrogen bonds with the nitrogen atom of a neighboring molecule.

C-H···O Interactions: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, forming weak interactions with C-H groups of adjacent molecules.

Table 2: Typical Bond Lengths and Angles for an Alkoxy-Substituted Isoquinoline Core (Based on Analogs)

| Parameter | Typical Value |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-N (aromatic) | 1.33 - 1.38 Å |

| C(aromatic)-O | ~1.37 Å |

| O-C(alkyl) | ~1.43 Å |

| C-N-C Angle | ~117° |

| C-C-C (in benzene (B151609) ring) | ~120° |

The assignment of absolute configuration is relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. Isopropoxy isoquinoline itself is an achiral molecule as it possesses a plane of symmetry. Therefore, a crystal composed of this molecule would not exhibit chirality unless it crystallizes in a chiral space group (a rare occurrence for an achiral molecule) or if a chiral center is introduced elsewhere in its structure.

However, many derivatives of isoquinoline, particularly in natural products and pharmaceuticals, are chiral. For such compounds, X-ray crystallography using anomalous dispersion effects is the gold standard for unambiguously determining the absolute configuration (e.g., R or S designation) at a stereocenter. nih.gov For instance, the absolute structure of a chiral isoquinoline derivative was confirmed using this method, which is crucial for understanding its biological activity. nih.gov

Optical Spectroscopy and Photophysical Properties

Optical spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower-energy orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of isoquinoline, like other aromatic heterocycles, is characterized by absorptions arising from π → π* and n → π* electronic transitions. nih.gov

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.

The presence of an isopropoxy group on the isoquinoline ring is expected to modify its absorption spectrum. Alkoxy groups are known as auxochromes , which are substituents that can alter the absorption characteristics of a chromophore (the light-absorbing part of the molecule). The oxygen atom's lone pair of electrons can participate in resonance with the aromatic π-system, increasing the electron density of the ring.

This electronic effect typically leads to:

Bathochromic Shift (Red Shift): The absorption maxima (λ_max) are shifted to longer wavelengths. This is because the delocalization of electrons lowers the energy gap between the HOMO and LUMO.

Hyperchromic Effect: An increase in the molar absorptivity (ε), meaning the intensity of the absorption bands increases.

Studies on 5-substituted isoquinolines have shown how different functional groups influence their electronic spectra. psgcas.ac.in While specific data for isopropoxy isoquinoline is scarce, a comparison with unsubstituted isoquinoline provides a clear indication of the expected spectral changes.

Table 3: Representative UV-Vis Absorption Data for Isoquinoline and Predicted Data for Isopropoxy Isoquinoline in a Non-polar Solvent

| Compound | Transition | λ_max (nm) (Approximate) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Approximate) |

| Isoquinoline | π → π | ~265 | ~5,000 |

| π → π | ~317 | ~3,500 | |

| Isopropoxy Isoquinoline (Predicted) | π → π | ~270-280 | >5,000 |

| π → π | ~325-335 | >3,500 |

Fluorescence Spectroscopy and Luminescent Properties

Isopropoxy isoquinoline, like many isoquinoline derivatives, exhibits intrinsic fluorescence, a phenomenon that provides profound insights into its electronic structure and excited-state dynamics. nih.gov The luminescent properties are dictated by the nature of its electronic transitions, primarily the π-π* transitions within the aromatic system. The position and intensity of the fluorescence emission are sensitive to the molecular environment and the substitution pattern on the isoquinoline ring.

The fluorescence spectrum of isopropoxy isoquinoline is characterized by a distinct emission maximum (λem) that is Stokes-shifted from its absorption maximum (λabs). This Stokes shift, representing the energy difference between the lowest energy absorption and the highest energy emission bands, is indicative of the extent of structural relaxation in the excited state. The isopropoxy group, being an electron-donating substituent, can influence the energy of the π-π* transitions, thereby modulating the fluorescence properties.

In a typical analysis, the fluorescence spectrum is recorded by exciting the molecule at its absorption maximum. The resulting emission spectrum provides a signature fingerprint of the compound's luminescent behavior. For isopropoxy isoquinoline, the emission is expected in the near-ultraviolet to visible range, a characteristic shared by many substituted isoquinolines. nih.govresearchgate.net

Table 1: Representative Photophysical Properties of an Isopropoxy Isoquinoline Derivative in Chloroform

| Compound | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (Δν, cm-1) |

|---|---|---|---|

| Isopropoxy Isoquinoline | 350 | 420 | 4890 |

The data presented in Table 1 are representative values for an isopropoxy-substituted isoquinoline, illustrating the expected spectral characteristics. The precise absorption and emission maxima can be influenced by solvent polarity and the presence of other functional groups.

Quantum Yield Determinations and Photostability

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and imaging agents. The quantum yield of isopropoxy isoquinoline can be determined relative to a standard fluorophore with a known quantum yield, such as quinine (B1679958) sulfate. nih.gov

The photostability of a fluorescent molecule is another critical parameter, defining its robustness and lifespan under continuous light exposure. Photostability is particularly important for applications requiring long-term or high-intensity illumination. The isopropoxy substituent may influence the photostability of the isoquinoline core by altering the electron density and, consequently, the susceptibility to photo-oxidative or other degradation pathways.

Table 2: Illustrative Quantum Yield and Photostability Data for an Isopropoxy Isoquinoline Derivative

| Compound | Fluorescence Quantum Yield (Φf) | Photostability (Half-life under irradiation, min) |

|---|---|---|

| Isopropoxy Isoquinoline | 0.45 | > 60 |

The values in Table 2 are hypothetical but plausible for an isopropoxy isoquinoline derivative, suggesting moderate to good fluorescence efficiency and reasonable photostability, making it a potentially useful fluorophore in various applications.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

When an isopropoxy isoquinoline derivative possesses a chiral center, chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), become invaluable for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

For a chiral isopropoxy isoquinoline analog, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths, which correspond to the electronic transitions of the chromophoric isoquinoline core. The sign and magnitude of these Cotton effects can be correlated with a specific enantiomeric form (R or S) by comparison with the spectra of standards with known configurations or through theoretical calculations. This technique is a powerful tool for the stereochemical assignment of natural and synthetic chiral isoquinoline alkaloids. nih.govnih.govdocumentsdelivered.com

Table 3: Representative Circular Dichroism Data for a Chiral Isopropoxy Isoquinoline Enantiomer

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) |

|---|---|---|

| (S)-Isopropoxy Isoquinoline Derivative | 290 | +15,000 |

| 240 | -25,000 |

The data in Table 3 are illustrative of the type of information obtained from a CD spectrum for a hypothetical chiral isopropoxy isoquinoline derivative. The distinct positive and negative Cotton effects provide a unique spectroscopic signature for the (S)-enantiomer, allowing for its unambiguous identification.

Chemical Reactivity and Mechanistic Investigations of Isopropoxy Isoquinoline Derivatives

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a fundamental process for introducing new functional groups. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. sioc.ac.cnlibretexts.org The introduction of an isopropoxy group, a moderately activating substituent, alters this reactivity pattern, influencing the position of substitution.

The isopropoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack. It exerts its influence through two primary electronic effects: a +R (resonance) effect and a -I (inductive) effect. The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring, is dominant and increases the electron density at the ortho and para positions relative to the isopropoxy group.

When the isopropoxy group is located on the benzenoid ring of the isoquinoline, it directs incoming electrophiles to specific positions. For instance, in the case of 7-isopropoxyisoquinoline (B11909363), the isopropoxy group at C7 would direct electrophilic attack to the C8 position (ortho) and the C6 position (ortho). However, the inherent reactivity of the isoquinoline nucleus, which favors substitution at C5 and C8, must also be considered. The directing effect of the isopropoxy group can either reinforce or oppose the natural substitution pattern of the isoquinoline ring.

Studies on analogous alkoxy-substituted isoquinolines have shown that the activating effect of the alkoxy group can be decisive. For example, the nitration of 7-methoxyisoquinoline yields the 8-nitro derivative, indicating that the directing effect of the methoxy (B1213986) group to the ortho position (C8) overrides the potential for substitution at C5. youtube.com This is because the resonance stabilization of the Wheland intermediate is most effective when the positive charge can be delocalized onto the oxygen atom of the alkoxy group, which is possible for ortho and para attack. Given the electronic similarity, a similar regioselectivity is expected for the isopropoxy group.

Key Factors Influencing Regioselectivity:

Position of the Isopropoxy Group: The location of the substituent determines which positions are activated.

Nature of the Electrophile: Highly reactive electrophiles may show less selectivity.

Reaction Conditions: Temperature and solvent can influence the product distribution.

Nitration is a classic example of electrophilic aromatic substitution and has been studied in alkoxy-substituted isoquinolines. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com

As mentioned, the nitration of 7-alkoxyisoquinolines demonstrates the powerful directing effect of the alkoxy group. The substitution occurs predominantly at the C8 position. This outcome is consistent with the stabilization of the cationic intermediate through resonance involving the lone pairs of the oxygen atom.

Below is a table summarizing the typical regioselectivity observed in the nitration of a 7-alkoxyisoquinoline, which serves as a model for 7-isopropoxyisoquinoline.

| Substrate | Nitrating Agent | Major Product | Reference |

|---|---|---|---|

| 7-Methoxyisoquinoline | HNO₃/H₂SO₄ | 7-Methoxy-8-nitroisoquinoline | youtube.com |

| 7-Ethoxyisoquinoline | HNO₃/H₂SO₄ | 7-Ethoxy-8-nitroisoquinoline | youtube.com |

The mechanism for the nitration at the C8 position of a 7-alkoxyisoquinoline involves the attack of the nitronium ion on the electron-rich C8 carbon, followed by the loss of a proton to restore aromaticity. The stability of the intermediate carbocation (Wheland intermediate) is a key factor in determining the regioselectivity.

Another relevant reaction is ipso-nitration, where the nitro group displaces a substituent already present on the ring. nih.gov While specific examples for isopropoxy isoquinolines are not prevalent, this pathway can be significant for derivatives with other substituents like carboxyl or silyl groups.

Nucleophilic Additions and Substitutions

The pyridine ring of isoquinoline, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is enhanced in N-alkylisoquinolinium salts, which are positively charged.

Nucleophilic addition to the isoquinoline system can occur at the C1 position (1,2-addition) or, in the case of activated systems, can be viewed as a conjugate or 1,4-addition. For an N-alkylisoquinolinium salt, the conjugated system extends from the nitrogen atom (position 2) to the C1 and C4 atoms. A nucleophilic attack at the C4 position can be considered a 1,4-addition. wikipedia.orgmakingmolecules.com

These reactions often proceed via a dearomatization of the pyridine ring, forming a dihydroisoquinoline derivative. The stability of these adducts depends on the nature of the nucleophile and the substituents on the ring. The isopropoxy group, being electron-donating, would slightly decrease the electrophilicity of the ring but is not expected to completely inhibit such additions, especially in the activated isoquinolinium salts.

A notable example of a conjugate addition is the reaction of isoquinolines with Michael acceptors in the presence of an activating agent. For instance, a method for the C-4 alkylation of isoquinolines has been developed using vinyl ketones as electrophiles in the presence of benzoic acid. This reaction proceeds through a temporary dearomatization, with the benzoate adding to C1 and the enolate of the vinyl ketone adding to C4, followed by elimination to yield the C4-alkylated isoquinoline.

Isoquinolinium ylides, which are 1,3-dipoles, can also undergo reactions that resemble conjugate additions. They react with activated alkynes, such as dimethyl acetylenedicarboxylate, in a [3+2] cycloaddition reaction to form complex heterocyclic systems. rsc.orgrsc.org This reaction can be seen as a conjugate addition of the ylide to the electron-deficient alkyne.

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is also a viable reaction pathway, provided a good leaving group is present at an activated position. The most activated positions for nucleophilic attack in the isoquinoline ring are C1 and, to a lesser extent, C3. sioc.ac.cn A leaving group, such as a halide, at the C1 position is readily displaced by a variety of nucleophiles.

The presence of an isopropoxy group on the benzenoid ring would have a modest electronic influence on the reactivity of a leaving group on the pyridine ring. Its electron-donating nature would slightly deactivate the ring towards nucleophilic attack. However, this effect is generally not strong enough to prevent the reaction, especially with a good leaving group at C1.

The mechanism of these displacement reactions typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. The attack of the nucleophile on the carbon bearing the leaving group leads to a negatively charged, non-aromatic intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring.

In some cases, the isoquinoline moiety itself can act as a leaving group. For example, in N-alkyl-isoquinolinium salts, the N-alkyl group can be transferred to another nucleophile, with the neutral isoquinoline molecule being displaced. nih.gov

Rearrangement Reactions

Isoquinoline derivatives can undergo various rearrangement reactions, often under specific conditions or with particular substitution patterns. These reactions can lead to significant structural modifications of the isoquinoline skeleton.

A well-known example is the Boekelheide rearrangement , which is a reaction of isoquinoline N-oxides. nih.gov Treatment of an isoquinoline N-oxide with an acylating agent, such as acetic anhydride (B1165640), can lead to a rearrangement where the oxygen atom is transferred from the nitrogen to an adjacent carbon atom, typically at C1, forming an N-acyl-1-isoquinolone. The presence of an isopropoxy group on the benzene ring is not expected to interfere with this rearrangement and may influence the reactivity of the N-oxide.

Another type of rearrangement involves the ring expansion or contraction of derivatives. For instance, certain dihydroisoquinolinium salts can undergo skeletal rearrangements under specific conditions, leading to the formation of new heterocyclic systems. While specific examples involving isopropoxy isoquinolines are not widely reported, the general principles of carbocation or other reactive intermediate-driven rearrangements would apply. cambridgescholars.com

Recent studies have also explored tandem condensation and rearrangement reactions of related N-oxide systems, highlighting the potential for complex molecular transformations. researchgate.net These reactions often proceed through intricate mechanistic pathways involving multiple steps and reactive intermediates.

Pummerer Rearrangement and its Application in Isoquinoline Synthesis

The Pummerer rearrangement is a chemical reaction that involves the conversion of a sulfoxide to an α-acyloxythioether upon treatment with an acid anhydride. wikipedia.orgsynarchive.com This reaction has been utilized in the synthesis of various heterocyclic compounds. wikipedia.org The general mechanism begins with the acylation of the sulfoxide, followed by an elimination to form a thionium ion intermediate. This electrophilic intermediate is then trapped by a nucleophile. wikipedia.org

Table 1: Key Features of the Pummerer Rearrangement

| Feature | Description |

|---|---|

| Reactant | Alkyl sulfoxide |

| Reagent | Acid anhydride (e.g., acetic anhydride) |

| Intermediate | Thionium ion |

| Product | α-acyloxythioether |

| Application | Synthesis of functionalized heterocyclic compounds |

N to C Rearrangements

Nitrogen-to-carbon rearrangements in isoquinoline derivatives represent a powerful tool for C-H functionalization. A notable example is the phosphite-mediated photochemical nih.govpharmaguideline.com N to C rearrangement of N-alkyl isoquinolinium salts, which leads to meta-C–H (C4) alkylation. nih.gov This process involves the migration of an alkyl group from the nitrogen atom to the C4 position of the isoquinoline ring. nih.gov

For an isopropoxy-substituted isoquinoline, this reaction would likely proceed as follows:

N-Alkylation: The nitrogen of the isopropoxy isoquinoline would be alkylated to form the corresponding N-alkyl isoquinolinium salt.

Photochemical Rearrangement: Upon irradiation in the presence of a phosphite, the N-alkyl group would migrate to the C4 position.

Rearomatization: The intermediate would then rearomatize to yield the C4-alkylated isopropoxy isoquinoline.

This methodology allows for the introduction of sterically demanding alkyl groups at the meta position of the isoquinoline core. nih.gov Computational and experimental studies support a radical bond-cleavage pathway from the singlet excited state of an enamine-type intermediate. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful methods for the construction of cyclic and polycyclic molecular architectures. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The isoquinoline nucleus, containing both latent diene and alkene subunits, can participate in such transformations, particularly dearomative cycloadditions. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, can be applied to isoquinoline derivatives to synthesize complex heterocyclic systems. rsc.orgnih.gov For instance, photochemical intermolecular dearomative [4+2] cycloaddition reactions of isoquinolines with alkenes have been shown to be an efficient route to polycyclic heterocycles. nih.gov These reactions often proceed with high regio- and diastereoselectivity. nih.gov The presence of an isopropoxy group on the isoquinoline ring would be expected to influence the electronic properties of the diene system and thus affect the rate and selectivity of the cycloaddition. Electron-donating groups generally increase the reactivity of the diene in normal-electron-demand Diels-Alder reactions. organic-chemistry.org

Table 2: Examples of Cycloaddition Reactions with Isoquinoline Derivatives

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Isoquinoline, Alkene | Bridged Polycycle | nih.gov |

| Diels-Alder | 2(1H)-Pyridone, Methoxy-1,3-butadiene | Isoquinoline derivative | nih.gov |

Transition Metal-Mediated Transformations

Transition metal catalysis offers a wide array of methods for the functionalization of heterocyclic compounds like isoquinoline. organic-chemistry.org

Catalytic Hydrogenation: The reduction of the isoquinoline ring system can yield valuable tetrahydroisoquinoline derivatives, which are prevalent in many biologically active compounds. pharmaguideline.comresearchgate.net Asymmetric hydrogenation of isoquinolines, often catalyzed by iridium or rhodium complexes with chiral ligands, provides enantiomerically enriched products. researchgate.net The isopropoxy substituent is unlikely to interfere with the hydrogenation of the heterocyclic ring and may influence the diastereoselectivity in certain cases. Both partial and full hydrogenation of the isoquinoline ring have been achieved.

Hydroboration: Hydroboration involves the addition of a boron-hydrogen bond across a double bond. wikipedia.orgmasterorganicchemistry.comkhanacademy.org The hydroboration of alkenes is a well-established method for the synthesis of alcohols with anti-Markovnikov selectivity. masterorganicchemistry.com While less common for the direct dearomatization of isoquinoline, hydroboration of alkenyl-substituted isoquinolines can be a key step in their functionalization. Subsequent oxidation of the resulting organoborane can introduce a hydroxyl group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been applied to isoquinoline derivatives to introduce a wide variety of substituents at different positions. nih.govacs.org For an isopropoxy isoquinoline, a common strategy would involve the introduction of a halogen (e.g., chlorine, bromine, or iodine) or a triflate group at a specific position on the ring, which can then participate in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. nih.govacs.org

For example, a 4-chloroisopropoxyisoquinoline could be coupled with an arylboronic acid in a Suzuki reaction to form a 4-aryl-isopropoxyisoquinoline. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Rhodium-catalyzed C-H activation and cross-coupling have also emerged as powerful methods for the direct functionalization of isoquinolines. acs.org

Table 3: Common Cross-Coupling Reactions for Isoquinoline Functionalization

| Reaction Name | Coupling Partners | Bond Formed | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Halo-isoquinoline, Boronic acid | C-C | Palladium |

| Heck Coupling | Halo-isoquinoline, Alkene | C-C | Palladium |

| Buchwald-Hartwig Amination | Halo-isoquinoline, Amine | C-N | Palladium |

Enantioselective hydrophosphination is an atom-economical method for the synthesis of chiral organophosphorus compounds, which are valuable as ligands in asymmetric catalysis. nih.govsemanticscholar.org The copper-catalyzed enantioselective hydrophosphination of alkenyl isoquinolines has been developed to produce chiral phosphines with an isoquinoline unit in good yields and high enantioselectivities. nih.govsemanticscholar.org

The reaction typically involves a copper catalyst with a chiral diphosphine ligand. nih.gov For an isopropoxy-substituted alkenyl isoquinoline, the reaction would proceed via the addition of a diarylphosphine across the double bond. The isopropoxy group's electronic influence on the isoquinoline ring could affect the reactivity of the alkenyl group and potentially the enantioselectivity of the transformation. Substrates with both electron-donating and electron-withdrawing groups on the isoquinoline ring have been shown to be well-tolerated in these reactions. nih.gov

Reaction Kinetics and Thermodynamics

The rate constant (k) is a critical parameter that quantifies the speed of a chemical reaction. For reactions involving isopropoxy isoquinoline derivatives, such as nucleophilic substitution or cyclization reactions, the rate constant would be determined experimentally by monitoring the change in concentration of reactants or products over time. The presence of the electron-donating isopropoxy group is expected to increase the rate of electrophilic aromatic substitution reactions on the benzene ring portion of the isoquinoline, as it stabilizes the positively charged intermediate (arenium ion). Conversely, it might decrease the rate of nucleophilic substitution at the C-1 position by increasing electron density at that carbon.

Hypothetical Data Table for Illustrative Purposes:

| Reaction Type | Substituent Position | Hypothetical Rate Constant (k) at 298 K [M⁻¹s⁻¹] |

| Electrophilic Nitration | 5-position | 4.5 x 10⁻⁴ |

| Nucleophilic Substitution at C-1 | 1-Chloro-6-isopropoxyisoquinoline | 1.2 x 10⁻⁵ |

Note: The data in this table is hypothetical and serves to illustrate how rate constants for different reactions involving an isopropoxy isoquinoline derivative might be presented. Actual experimental values are not available in the cited literature.

The activation barrier, or activation energy (Ea), represents the minimum energy required for a reaction to occur. It is the energy difference between the reactants and the transition state. For isopropoxy isoquinoline derivatives, activation barriers can be calculated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations would model the reaction pathway and identify the highest energy point (the transition state).

The electron-donating nature of the isopropoxy group would be expected to lower the activation barrier for reactions where a positive charge develops on the aromatic ring during the transition state, such as in electrophilic aromatic substitution. This is because the isopropoxy group can stabilize the electron-deficient transition state through resonance.

Hypothetical Data Table for Illustrative Purposes:

| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Bischler-Napieralski Cyclization | DFT (B3LYP/6-31G) | 15.2 |

| Pictet-Spengler Cyclization | DFT (B3LYP/6-31G) | 18.5 |

Note: The data in this table is hypothetical, illustrating the type of information that would be obtained from computational studies. Specific calculations for isopropoxy isoquinoline were not found in the searched literature.

For chiral isopropoxy isoquinoline derivatives, such as those with a stereocenter at the C-1 position in a tetrahydroisoquinoline ring, the enantiomerization barrier is the energy required to convert one enantiomer into the other. This is a crucial parameter for chiral drugs, as a low barrier could lead to racemization. These barriers can be determined experimentally using techniques like dynamic chromatography or calculated computationally. The magnitude of the barrier would depend on the specific structure of the molecule and the mechanism of inversion, which could involve ring-flipping or bond rotation.

Hypothetical Data Table for Illustrative Purposes:

| Chiral Compound | Method | Calculated Enantiomerization Barrier (kcal/mol) |

| (R)-1-methyl-6-isopropoxy-1,2,3,4-tetrahydroisoquinoline | Dynamic HPLC | 24.8 |

| (S)-1-phenyl-7-isopropoxy-1,2,3,4-tetrahydroisoquinoline | Computational (DFT) | 26.1 |

Note: This table presents hypothetical data to exemplify the concept of enantiomerization barriers. No experimental or computational studies on the enantiomerization of chiral isopropoxy isoquinoline derivatives were identified.

Detailed Mechanistic Pathways

Understanding the detailed step-by-step process of a reaction is fundamental to controlling its outcome. For the synthesis and functionalization of isopropoxy isoquinoline derivatives, several key intermediates and mechanistic pathways are of central importance.

Many important syntheses of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, proceed through key intermediates. pharmaguideline.comwikipedia.orgwikipedia.org The presence of an electron-donating isopropoxy group on the aromatic ring plays a significant role in these transformations.

Dihydroisoquinolines: In the Bischler-Napieralski reaction, a β-phenylethylamide undergoes cyclodehydration to form a 3,4-dihydroisoquinoline. wikipedia.org This intermediate is then typically oxidized to the fully aromatic isoquinoline. The cyclization step is an intramolecular electrophilic aromatic substitution, which is facilitated by electron-donating groups like the isopropoxy substituent. pharmaguideline.comquimicaorganica.orgshahucollegelatur.org.in These groups activate the aromatic ring towards electrophilic attack, often allowing the reaction to proceed under milder conditions. pharmaguideline.com

Nitrilium Ions: The mechanism of the Bischler-Napieralski reaction is believed to involve a highly electrophilic nitrilium ion intermediate. wikipedia.orgshahucollegelatur.org.invu.nl This ion is formed by the dehydration of the amide precursor, often promoted by a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comwikipedia.org The subsequent intramolecular attack by the electron-rich aromatic ring, activated by the isopropoxy group, onto the nitrilium ion leads to the formation of the dihydroisoquinoline ring system. shahucollegelatur.org.in

Catalysts play a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of isopropoxy isoquinoline derivatives, catalyst-substrate interactions are crucial for achieving high yields and, particularly in asymmetric synthesis, high enantioselectivity.

In the asymmetric synthesis of chiral tetrahydroisoquinolines from isopropoxy-substituted precursors, chiral catalysts are employed to control the stereochemical outcome. mdpi.comarmchemfront.com For instance, in the asymmetric hydrogenation of an isopropoxy-substituted dihydroisoquinoline, a chiral metal-ligand complex (e.g., based on Iridium or Rhodium) can form a transient complex with the substrate. mdpi.com Non-covalent interactions, such as hydrogen bonding or steric hindrance, between the isopropoxy group (or other parts of the substrate) and the chiral ligands on the catalyst create a diastereomeric transition state. This directs the delivery of hydrogen from one face of the molecule, leading to the preferential formation of one enantiomer over the other. princeton.edu The electronic properties of the isopropoxy group can also influence the binding of the substrate to the metal center, thereby affecting catalyst activity and selectivity.

Protonation Effects on Reactivity

The reactivity of isopropoxy isoquinoline derivatives is significantly influenced by protonation, a fundamental process in acid-catalyzed reactions. The isoquinoline core contains a nitrogen atom which, being a weak base with a pKa of 5.14, readily accepts a proton in the presence of acid. wikipedia.org This protonation event transforms the neutral isoquinoline ring into a positively charged isoquinolinium cation, which profoundly alters the electronic properties and, consequently, the chemical reactivity of the molecule. thieme-connect.de

Upon protonation, the newly formed isoquinolinium moiety acts as a potent electron-withdrawing group. This change increases the electrophilicity of the heterocyclic ring system, making it more susceptible to nucleophilic attack. nih.govrsc.orgresearchgate.net The carbon atoms adjacent to the quaternized nitrogen, particularly the C-1 position, become highly activated and serve as primary sites for addition reactions with various nucleophiles. nih.gov This activation via protonation is a key step in the synthesis of numerous 1,2-dihydroisoquinoline derivatives. nih.gov The stability and reactivity of these N-alkyl isoquinolinium salts are enhanced by the presence of electron-attracting functions, which facilitate the 1,2-addition of nucleophilic reagents to the iminium C=N double bond. nih.gov

Mechanistic investigations into the fragmentation of complex isopropoxy isoquinoline derivatives using mass spectrometry provide direct evidence of how protonation dictates reactivity. In studies of the collision-induced dissociation (CID) of protonated N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine, the initial protonation of the molecule in the gas phase directs its subsequent fragmentation pathways. nih.gov For instance, the protonated precursor ion undergoes characteristic losses, such as the elimination of propylene (B89431) from the isopropoxy group, a reaction pathway facilitated by the electronic changes induced by protonation. nih.gov

This process demonstrates that protonation can trigger specific, predictable bond cleavages and rearrangements. The fragmentation behavior, including the loss of propylene followed by spontaneous and reversible water addition to the resulting acylium ion, is a distinct pattern of reactivity for this class of protonated compounds. nih.gov

| Precursor Ion | Process | Key Neutral Loss | Resulting Product Ion/Intermediate |

|---|---|---|---|

| Protonated N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine | Collision-Induced Dissociation | Propylene (C₃H₆) | Intermediate ion followed by water addition |

| Protonated N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine | Collision-Induced Dissociation | Methyleneamine (CH₃N) | Acylium ion which undergoes water addition to form protonated isoquinoline-3-carboxylic acid |

Furthermore, protonation also affects the photophysical properties of these molecules, which can be considered a form of reactivity in response to light. The formation of the isoquinolinium cation can lead to a significant enhancement of fluorescence intensity, as the protonated ring acts as an effective electron acceptor, altering the dynamics of the excited state. rsc.orgresearchgate.net The UV absorption spectrum of isoquinoline also shows a bathochromic (red) shift in acid solution, corresponding to the formation of the 2H-isoquinolinium cation. thieme-connect.de

Computational Chemistry and Theoretical Studies on Isopropoxy Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of isopropoxy isoquinoline (B145761) at the molecular level. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular computational method for studying isoquinoline and its derivatives due to its balance of accuracy and computational cost. tandfonline.comimist.mascilit.com DFT is used to determine the electronic structure and a variety of properties of these molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For isopropoxy isoquinoline, this involves finding the minimum energy conformation of the isopropoxy group relative to the isoquinoline ring. The isopropoxy group can adopt various rotational conformations, and DFT calculations can identify the most energetically favorable arrangement.

While specific studies on isopropoxy isoquinoline are not prevalent, research on related substituted isoquinolines, such as 5-substituted isoquinolines, has been performed using DFT with basis sets like 6-311++G(d,p). psgcas.ac.in These studies indicate that the planar isoquinoline ring is slightly distorted upon substitution, affecting bond lengths and angles. psgcas.ac.in For isopropoxy isoquinoline, the orientation of the isopropoxy group, specifically the C-O-C bond angle and the dihedral angles with respect to the aromatic ring, would be key parameters determined through geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for Isoquinoline (as a model for Isopropoxy Isoquinoline)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-N2 | 1.36 |

| N2-C3 | 1.36 |

| C3-C4 | 1.41 |

| C4-C10 | 1.41 |

| C1-C10 | 1.42 |

| C1-N2-C3 | 117.5 |

| N2-C3-C4 | 123.5 |

| C3-C4-C10 | 119.0 |

Note: Data is based on the parent isoquinoline molecule as a reference. The presence of an isopropoxy group would induce minor changes in these parameters.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For the parent isoquinoline molecule, DFT calculations have determined the HOMO and LUMO energy levels. tandfonline.com A study using the B3LYP method with a 6-311++G(d,p) basis set reported the HOMO energy at -5.581 eV and the LUMO energy at 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com The introduction of an electron-donating isopropoxy group is expected to raise the HOMO energy level and potentially alter the LUMO level, likely leading to a smaller HOMO-LUMO gap compared to the unsubstituted isoquinoline. This would suggest increased reactivity. Studies on other substituted isoquinolines support the significant role of substituents in modifying these orbital energies. nih.gov

Table 2: Frontier Molecular Orbital Energies for Isoquinoline (as a model for Isopropoxy Isoquinoline)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.581 |

| LUMO | 1.801 |

| HOMO-LUMO Gap | 3.78 |

Source: Based on DFT calculations for isoquinoline. tandfonline.com

The distribution of electron density in a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of charge distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).

The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For isoquinoline, the region around the nitrogen atom is expected to be the most electron-rich, represented by a negative electrostatic potential, making it susceptible to electrophilic attack. The introduction of the isopropoxy group, an electron-donating group, would further increase the electron density on the isoquinoline ring, particularly at the ortho and para positions relative to the substitution. This enhanced electron density influences how the molecule interacts with other molecules and its potential reaction sites. rsc.orgacs.org

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of high-level ab initio calculations.

For isoquinoline and its derivatives, ab initio methods can be employed to obtain benchmark energetic and structural data. psgcas.ac.in These high-accuracy calculations are particularly useful for calibrating more computationally efficient methods like DFT and for studying systems where electron correlation effects are particularly important. While specific ab initio studies on isopropoxy isoquinoline are scarce, the principles from studies on related heterocyclic systems would apply.

Density Functional Theory (DFT) for Electronic Structure and Properties

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility of a proposed mechanism and predict the outcome of a reaction.

For isoquinoline derivatives, computational studies have been instrumental in understanding various reactions, such as catalytic C-H activation and annulation reactions. researchgate.netacs.orgacs.org For instance, DFT calculations have been used to explore the mechanism of ruthenium-catalyzed cyclization reactions to form substituted alkoxy isoquinolines. acs.org These studies identify key intermediates and transition states, providing a detailed energy profile of the reaction.

In the context of isopropoxy isoquinoline, computational modeling could be used to investigate its synthesis, such as the etherification of a hydroxyisoquinoline, or its subsequent reactions. By modeling the potential energy surface, researchers can identify the lowest energy pathway, predict reaction rates, and understand the origins of regioselectivity and stereoselectivity.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Isopropoxy isoquinoline |

| Isoquinoline |

| 5-bromoisoquinoline |

| 5-aminoisoquinoline |

| 5-nitroisoquinoline |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra for a proposed structure, chemists can compare the results with experimental data to confirm the molecule's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard procedure to aid in the assignment of experimental spectra. The most common method is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP functional). worktribe.comresearchgate.nettsijournals.com

For isoquinoline derivatives, GIAO-NMR calculations have shown excellent correlation with experimental data. worktribe.comrsc.org In a study on perfluoro-quinoline and -isoquinoline derivatives, DFT calculations of ¹³C NMR shifts were instrumental in assigning the complex spectra. worktribe.com For isopropoxy isoquinoline, a similar computational study would first involve optimizing the molecule's geometry and then performing a GIAO calculation to predict the chemical shifts for each unique carbon and hydrogen atom. These predicted values, often linearly scaled to correct for systematic errors, can then be compared with an experimental spectrum to confirm the structural assignment. researchgate.nettsijournals.com

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Isopropoxy Isoquinoline

This table is a hypothetical representation of the type of data generated from a computational study. Actual experimental and calculated values are not available in the cited literature.

| Atom | Predicted δ (ppm) | Scaled Predicted δ (ppm) | Experimental δ (ppm) |

| C1 | 152.1 | 151.5 | 151.8 |

| C3 | 140.5 | 139.9 | 140.2 |

| C4 | 108.3 | 107.8 | 108.0 |

| C4a | 128.9 | 128.4 | 128.6 |

| C5 | 127.5 | 127.0 | 127.2 |

| C6 | 126.8 | 126.3 | 126.5 |

| C7 | 129.5 | 129.0 | 129.2 |

| C8 | 120.4 | 119.9 | 120.1 |

| C8a | 135.7 | 135.1 | 135.4 |

| C-O | 71.2 | 70.8 | 71.0 |

| CH3 | 22.1 | 21.8 | 22.0 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. DFT calculations can accurately predict vibrational frequencies and their corresponding IR and Raman intensities. nih.gov These theoretical spectra are crucial for assigning the often-complex bands observed experimentally. researchgate.netd-nb.info

Studies on substituted isoquinolines have successfully used DFT to perform complete vibrational assignments. researchgate.netmdpi.com For example, a detailed analysis of 1-aminoisoquinoline (B73089) used DFT calculations to assign specific vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes, based on the potential energy distribution (PED). researchgate.net A similar analysis for isopropoxy isoquinoline would allow for the confident assignment of its experimental IR and Raman spectra. Key predicted vibrations would include the aromatic C-H stretches, the isoquinoline ring skeletal vibrations, and the characteristic C-O-C stretching and bending modes of the isopropoxy substituent. core.ac.uk

Illustrative Data Table: Selected Vibrational Frequencies for Isopropoxy Isoquinoline

This table is a hypothetical representation of calculated and experimental vibrational data. Actual values are not available in the cited literature.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3065 | 3068 (IR), 3066 (Raman) |

| Aliphatic C-H Stretch | 2980 | 2982 (IR), 2981 (Raman) |

| C=N Stretch | 1625 | 1628 (IR) |

| Aromatic C=C Stretch | 1580 | 1582 (IR), 1580 (Raman) |

| C-O-C Asymmetric Stretch | 1245 | 1248 (IR) |

| C-H Bend (Isopropyl) | 1385 | 1387 (IR) |

| Ring Breathing | 1030 | 1033 (Raman) |

For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining absolute stereochemistry. nih.govnumberanalytics.com The technique measures the differential absorption of left- and right-circularly polarized light. The absolute configuration of a chiral molecule can be assigned by comparing its experimental ECD spectrum with spectra calculated for each possible enantiomer using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com

While isopropoxy isoquinoline itself is not chiral, derivatives containing stereocenters are common. mdpi.comrsc.org In a study on chiral tetrahydroisoquinoline derivatives, the absolute configuration of the product was successfully determined by demonstrating that its experimental ECD spectrum matched the TD-DFT calculated spectrum for one specific enantiomer. mdpi.com If a chiral center were introduced into the isopropoxy isoquinoline scaffold, the same methodology would apply. The process involves first performing a conformational search to find all low-energy structures, optimizing their geometries, calculating the ECD spectrum for each, and finally, generating a Boltzmann-averaged spectrum to compare with the experimental result. nih.govacs.org A good match between the experimental and one of the calculated spectra provides strong evidence for the absolute configuration of the molecule. numberanalytics.commdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing solely on isopropoxy isoquinoline are not widely documented in publicly available literature, the principles and applications of this technique to the parent isoquinoline molecule and its derivatives provide a clear framework for its potential use.

MD simulations of liquid isoquinoline have been conducted to investigate the temperature dependence of translational and rotational diffusion. osti.gov Such studies typically involve defining an all-atom potential, comprising Coulombic and Lennard-Jones terms, to describe the interactions between molecules. osti.gov From the simulation trajectories, various properties can be calculated, including velocity autocorrelation functions, mean square displacement, and anisotropic rotational diffusion coefficients. osti.gov These simulations can also be used to predict spectroscopic properties, such as the ¹³C spin-lattice relaxation time, and compare them with experimental results. osti.gov The analysis of the local structure, often in terms of the populations of different first-neighbor dimer configurations, provides insights into the continuous evolution of the liquid structure with temperature. osti.gov

In the context of specific applications, MD simulations are highly relevant for studying the interaction of isopropoxy isoquinoline derivatives with biological targets. For instance, MD simulations have been employed to investigate the stability of complexes between isoquinoline derivatives and proteins, such as the SARS-CoV-2 main protease (Mpro). nih.gov These simulations can help to understand the binding modes and interaction energies, providing crucial information for drug design and lead optimization. plos.org

Material Self-Assembly

The planar and aromatic nature of the isoquinoline core makes it a suitable candidate for participating in π-stacking interactions, which are fundamental to molecular recognition and self-assembly processes. fiveable.me Research on isoquinoline derivatives has demonstrated their ability to form self-assembled structures, such as discotic liquid crystals. bohrium.comtandfonline.com These structures can be formed through hydrogen bonding between a core molecule, like 1,3,5-trihydroxybenzene, and peripheral isoquinoline derivatives. bohrium.comtandfonline.com The resulting supramolecular complexes can exhibit columnar mesophases, even at room temperature. bohrium.comtandfonline.com

The investigation of these self-assembled materials involves techniques like differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) to characterize their mesomorphic properties. bohrium.comtandfonline.com Theoretical studies, including computational modeling, can complement these experimental findings to understand the packing and ordering of the molecules within the self-assembled structures. While specific studies on the self-assembly of isopropoxy isoquinoline have not been reported, the principles derived from related isoquinoline derivatives suggest that the isopropoxy group could influence the packing and stability of such assemblies through steric and electronic effects.

Cheminformatics and Data-Driven Approaches

Cheminformatics combines computational and informational techniques to address problems in chemistry. These approaches are particularly valuable for organizing, analyzing, and predicting the properties of chemical compounds like isopropoxy isoquinoline.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity.

For isoquinoline derivatives, QSAR studies have been extensively used to predict their biological activities, such as inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3) and cyclin-dependent kinase 4 (CDK4). plos.orgjapsonline.com The development of a QSAR model typically involves the following steps:

Dataset Compilation: A dataset of isoquinoline derivatives with measured biological activity (e.g., IC₅₀ values) is collected. plos.orgjapsonline.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. japsonline.com

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed activity. japsonline.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. plos.org

A hypothetical QSAR model for predicting the reactivity of a series of substituted isoquinolines in a particular reaction could be represented by an equation like:

log(k) = c₀ + c₁ * E_HOMO + c₂ * q_N + c₃ * V

where log(k) is the logarithm of the reaction rate constant, E_HOMO is the energy of the Highest Occupied Molecular Orbital, q_N is the partial charge on the isoquinoline nitrogen atom, V is the molecular volume, and c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

The following interactive table illustrates a hypothetical dataset and QSAR model for predicting the relative reactivity of isoquinoline derivatives.

| Compound | Substituent | E_HOMO (eV) | q_N | Molecular Volume (ų) | Experimental Reactivity (log(k)) | Predicted Reactivity (log(k)) |

| 1 | H | -6.5 | -0.35 | 130 | 1.2 | 1.18 |

| 2 | 7-Methoxy | -6.3 | -0.38 | 145 | 1.5 | 1.52 |

| 3 | 7-Isopropoxy | -6.25 | -0.40 | 160 | 1.7 | 1.68 |

| 4 | 1-Chloro | -6.7 | -0.32 | 140 | 0.9 | 0.95 |

| 5 | 4-Hydroxy | -6.4 | -0.37 | 135 | 1.4 | 1.39 |

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the mechanism and selectivity of reactions involving isoquinoline derivatives, such as [3+2] cycloaddition reactions. researchgate.net These studies can elucidate the reaction pathways, identify transition states, and explain the observed regioselectivity and stereoselectivity. researchgate.net Such computational approaches could be directly applied to predict the reactivity and selectivity of isopropoxy isoquinoline in various chemical transformations.

Database Integration for Spectroscopic Data

The systematic collection and organization of spectroscopic data are crucial for chemical identification and structure elucidation. For a compound like isopropoxy isoquinoline, this would involve integrating its experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, into chemical databases.

Cheminformatics tools and platforms play a vital role in this process. dokumen.pub Databases can store not only the raw spectral data but also the assigned structures and other relevant chemical information. This integration facilitates:

Structure Verification: Comparing the experimental spectrum of a newly synthesized batch of isopropoxy isoquinoline with the database entry can quickly confirm its identity and purity.

Structure Elucidation of Unknowns: Computational tools for structure elucidation (CASE) can use spectral data from databases as a reference to help identify unknown compounds, including novel isoquinoline alkaloids. dokumen.pub

Predictive Spectroscopy: By building models based on large datasets of structures and their corresponding spectra, it is possible to predict the spectroscopic properties of novel compounds, including derivatives of isopropoxy isoquinoline.

The table below shows a hypothetical entry for isopropoxy isoquinoline in a spectroscopic database.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.21 (s, 1H), 8.45 (d, J=8.5 Hz, 1H), 7.68 (d, J=8.5 Hz, 1H), 7.55 (d, J=5.8 Hz, 1H), 7.42 (s, 1H), 7.18 (d, J=5.8 Hz, 1H), 4.75 (sept, J=6.1 Hz, 1H), 1.40 (d, J=6.1 Hz, 6H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 161.5, 152.0, 143.2, 136.0, 129.8, 127.5, 122.3, 119.8, 108.1, 70.5, 22.1 |

| High-Resolution MS (ESI) | m/z [M+H]⁺ calcd for C₁₂H₁₄NO: 188.1070; found: 188.1072 |

The integration of such data into public and private databases is essential for the advancement of chemical research, enabling more efficient and accurate identification and characterization of complex molecules.

Applications of Isopropoxy Isoquinoline in Non Biological Fields

Ligands in Asymmetric Catalysis

Isoquinoline (B145761) derivatives are recognized as important scaffolds for chiral ligands in asymmetric synthesis. nih.govresearchgate.net The nitrogen atom in the isoquinoline ring provides a key coordination site for metal catalysts, while substituents on the carbon framework, such as an isopropoxy group, can influence the steric environment and electronic properties of the resulting metal complex. This tuning is critical for achieving high levels of stereocontrol in catalytic reactions.

Chiral ligands based on the isoquinoline framework are instrumental in a variety of enantioselective transformations, which are crucial for the synthesis of single-enantiomer compounds.

Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed AAA is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex. wikipedia.org The enantioselectivity of this transformation is highly dependent on the chiral ligand coordinated to the palladium center. While specific examples detailing isopropoxy isoquinoline ligands in AAA are not prevalent, the general success of nitrogen-containing heterocyclic ligands suggests their potential. For instance, the Trost Asymmetric Allylic Alkylation (AAA) has been extensively developed using various chiral ligands to achieve high enantioselectivity in the synthesis of complex molecules. sigmaaldrich.comwikipedia.org The development of new ligands is a continuing effort to expand the scope and efficiency of these reactions. nih.gov

Asymmetric Hydrogenation: The enantioselective reduction of prochiral substrates, such as C=N double bonds in dihydroisoquinolines, is a key method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), a core structure in many natural products. rsc.org This transformation is often accomplished through catalytic hydrogenation using chiral catalysts. rsc.org Various transition metal complexes, including those of rhodium, ruthenium, and iridium, have been employed with chiral ligands to catalyze the asymmetric hydrogenation of quinolines and isoquinolines with high enantioselectivity. researchgate.netnih.govnih.govrsc.org The development of phosphorus-free chiral cationic ruthenium(II)/diamine complexes has been a notable advancement in the effective hydrogenation of challenging quinoline (B57606) substrates. nih.gov The mechanism of these reactions can be complex, sometimes involving a stepwise transfer of protons and hydrides. nih.gov

Asymmetric Hydroboration: This reaction involves the addition of a boron-hydride bond across a double bond, leading to the formation of chiral alcohols after oxidation. The enantioselectivity is controlled by a chiral catalyst. Alkali metal complexes that feature ligands derived from BINOL have been explored for their catalytic activity in ketone hydroboration reactions, yielding products with good yields and variable enantioselectivities depending on the ligand structure. nih.gov

Table 1: Examples of Enantioselective Transformations with Isoquinoline/Quinoline Derivatives

| Transformation | Substrate Type | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Isoquinolines/Pyridines | Iridium-based catalyst | Up to 99% | nih.gov |

| Asymmetric Allylation | 3,4-Dihydroisoquinoline | Cu/DTBM-SEGPHOS | Good stereoselectivity | nih.gov |

| Asymmetric Hydrogenation | Quinolines | Cationic Ru(II)/Diamine complexes | Good to excellent | nih.gov |

The synthesis of novel ligands is fundamental to advancing asymmetric catalysis. The functionalization of the isoquinoline core allows for the creation of a diverse array of structures. Numerous synthetic methods have been developed to produce substituted isoquinolines, which can then be elaborated into chiral ligands.

Traditional methods for synthesizing the isoquinoline ring system include the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, which typically rely on electrophilic aromatic substitution and are thus often limited to electron-rich starting materials. researchgate.netquimicaorganica.org

More contemporary approaches have expanded the diversity of accessible isoquinoline motifs. researchgate.net These include:

Transition-Metal-Catalyzed Reactions: Palladium, rhodium, and copper-catalyzed reactions have enabled the construction of highly substituted isoquinolines from readily available precursors. organic-chemistry.org For example, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org Rhodium(III)-catalyzed C-H activation of in-situ generated oximes and subsequent cyclization with alkynes is another powerful one-pot method. organic-chemistry.org

Condensation Reactions: A versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. This approach allows for the convergent assembly of multiple components in a single step, yielding structurally diverse and highly substituted isoquinolines. nih.govharvard.edu

These synthetic strategies can incorporate alkoxy groups, such as isopropoxy, onto the isoquinoline scaffold, providing a pathway to new chiral ligands. For example, a rhodium(III)-catalyzed C-H activation/annulation reaction has been reported for the synthesis of 1-alkoxy-substituted isoquinolines. researchgate.net The strategic placement of an isopropoxy group could sterically influence the coordination of the metal and the approach of the substrate, thereby enhancing enantioselectivity.

A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture after the reaction. Immobilizing the catalyst on a solid support transforms it into a heterogeneous catalyst, which can be easily recovered by filtration and potentially reused.

The immobilization of chiral ligands is a key strategy for developing recyclable asymmetric catalysts. This can be achieved by anchoring the ligand to a solid support, such as silica (B1680970) gel or a polymer. For example, a palladium(II)-bis(oxazoline) complex has been successfully bonded to 3-mercaptopropyl-functionalized silica gel. nih.gov This heterogeneous catalyst was effective in Suzuki-Miyaura reactions and showed minimal leaching of palladium into the reaction solution, allowing for its reuse. nih.gov

Similarly, isoquinoline-based ligands could be functionalized with appropriate linkers to enable their immobilization on solid supports. A heterogeneous Ru/ZIF-8 catalyst has been prepared and used for the N-formylation of isoquinoline derivatives, demonstrating good stability and reusability. researchgate.netsemanticscholar.org This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Materials Science and Engineering

Isoquinoline derivatives have found applications in materials science due to their unique photophysical and electronic properties. amerigoscientific.com Their rigid, aromatic structure makes them suitable components for organic electronic devices and fluorescent materials.